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Compound of Interest

Compound Name: Propachlor ESA sodium salt

CAS No.: 947601-88-9

Cat. No.: B165033 Get Quote

Introduction & Scientific Context
In the environmental monitoring of chloroacetanilide herbicides, the focus has shifted

significantly from parent compounds to their polar metabolites. Propachlor (2-chloro-N-

isopropyl-N-phenylacetamide) degrades rapidly in soil and water, primarily transforming into

Propachlor Ethane Sulfonic Acid (ESA) and Propachlor Oxanilic Acid (OA).

While the parent compound is hydrophobic, Propachlor ESA is highly polar, anionic, and

persistent, often contaminating groundwater and surface water at concentrations exceeding the

parent herbicide.

This guide details the High-Resolution Mass Spectrometry (HRMS) analysis of Propachlor

ESA, utilizing the Sodium Salt as the analytical reference standard. Unlike traditional triple-

quadrupole (QqQ) methods (e.g., EPA Method 535), HRMS (Orbitrap or Q-TOF) offers superior

specificity, allowing for retrospective data analysis and the elimination of isobaric interferences

in complex environmental matrices.
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Property Description

Analyte Name Propachlor ESA (Ethane Sulfonic Acid)

Reference Standard Form Propachlor ESA Sodium Salt

CAS Number (Salt) 947601-88-9

Molecular Formula (Salt)

Molecular Formula (Anion)

Exact Mass (Neutral) 257.0722 Da

Target Ion [M-H]⁻ 256.0649 Da

Polarity High (Ionic at pH > 2)

Method Development Strategy
The Polarity Challenge
Propachlor ESA is an anionic surfactant-like molecule. Standard C18 retention is often poor

without specific mobile phase modifiers.

Insight: We utilize a high-aqueous stable C18 column combined with Ammonium Acetate.

The ammonium ions provide counter-ion pairing, improving retention and peak shape without

the severe suppression associated with traditional ion-pairing agents like TEA.

Ionization Mode
The sulfonic acid group (

) is a strong acid (

).

Decision:Negative Electrospray Ionization (ESI-) is mandatory. Positive mode sensitivity is

negligible.

Causality: The molecule exists as a pre-formed anion in solution; ESI- simply transfers this

ion into the gas phase, resulting in exceptional sensitivity.
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Experimental Protocols
Protocol A: Preparation of Standards
Note: The reference standard is a Sodium Salt. You must account for the sodium (Na) mass

when calculating stoichiometry.

Stock Solution (1.0 mg/mL):

Weigh 10.9 mg of Propachlor ESA Sodium Salt (purity corrected).

Dissolve in 10 mL of Methanol. (Water is also a solvent, but Methanol prevents microbial

growth in stocks).

Calculation:

.

Correction Factor:

.

Working Standard:

Dilute Stock 1:100 in 5 mM Ammonium Acetate in Water.

Critical Step: Do not dilute working standards in 100% Methanol. Mismatch between

solvent and initial mobile phase (highly aqueous) will cause "solvent effect" peak

broadening for early eluters.

Protocol B: Sample Preparation (Solid Phase Extraction)
Based on EPA Method 535 principles but optimized for HRMS.

Objective: Isolate polar acidic metabolites from surface water. Cartridge: Graphitized Carbon

Black (GCB), 500 mg (e.g., Resprep Carboprep 90 or equivalent).

Sample Pre-treatment:

Adjust 250 mL water sample to pH 7.0 ± 0.5 using Ammonium Acetate.
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Conditioning:

Flush cartridge with 10 mL Methanol.

Flush with 10 mL 10 mM Ammonium Acetate in Water. Do not let the bed dry.

Loading:

Load sample at ~10 mL/min.

Washing:

Wash with 5 mL Reagent Water (removes salts).

Elution (The Critical Step):

Elute with 10 mL of Methanol containing 10 mM Ammonium Acetate.

Mechanism:[1][2] The ammonium acetate is required to disrupt the ionic interaction

between the sulfonic acid and the carbon surface. Pure methanol will not elute Propachlor

ESA efficiently.

Concentration:

Evaporate to dryness under Nitrogen at 50°C.

Reconstitute in 1 mL of 95:5 Water:Methanol (5 mM Ammonium Acetate).

Protocol C: LC-HRMS Acquisition
Instrument: Thermo Q-Exactive / Agilent Q-TOF (or equivalent).

1. Liquid Chromatography Conditions
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Parameter Setting

Column
Restek Ultra C18 (150 x 2.1 mm, 3 µm) or

Phenomenex Kinetex Biphenyl

Column Temp
45°C (Improves mass transfer for viscous polar

analytes)

Flow Rate 0.3 mL/min

Injection Vol 10 - 20 µL

Mobile Phase A 5 mM Ammonium Acetate in Water (pH ~6.5)

Mobile Phase B Methanol

Gradient Table:

Time (min) % B Event

0.0 10 Initial Hold (Focusing)

1.0 10 Start Gradient

15.0 95 Elution of Parent/Late Eluters

18.0 95 Wash

18.1 10 Re-equilibration

| 23.0 | 10 | End |

2. Mass Spectrometry Parameters (Source: HESI)
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Parameter Setting (Negative Mode)

Spray Voltage -2.8 kV

Sheath Gas 45 arb units

Aux Gas 10 arb units

Capillary Temp 320°C

Scan Type Full MS / dd-MS2 (Data Dependent)

Resolution 70,000 (Full MS) / 17,500 (MS2)

Scan Range m/z 100 - 500

Isolation Window 1.5 m/z

Collision Energy Stepped NCE: 20, 30, 40

Analytical Workflow & Logic
The following diagram illustrates the complete analytical lifecycle, highlighting the critical

decision points (diamonds) that ensure data integrity.
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Click to download full resolution via product page

Caption: Step-by-step workflow from sample collection to high-resolution data extraction.
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Structural Confirmation & Fragmentation[6][7]
In HRMS, identification is based on Exact Mass (MS1) and Fragment Matching (MS2).

Primary Transition: The most abundant fragment for sulfonic acids is the cleavage of the C-S

bond, resulting in the sulfite radical anion (

) at m/z 80 or the loss of the sulfite group.

Proposed Fragmentation Pathway:

Precursor:m/z 256.0649

Primary Fragment:m/z 176.1070 (Loss of

, 79.95 Da). This corresponds to the

-isopropyl-acetanilide anion.

Secondary Fragment:m/z 80.9652 (

) or m/z 79.957 (

).

Propachlor ESA
[M-H]-

m/z 256.0649

Product Ion A
[M-H-SO3]-

m/z 176.1070 Loss of Sulfite Group

Product Ion B
[HSO3]-

m/z 80.9652

 Sulfite Ion Formation

Neutral Loss
(SO3)

 80 Da

Click to download full resolution via product page
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Caption: MS/MS fragmentation pathway for Propachlor ESA in negative ESI mode.

Validation & Quality Control
To ensure Trustworthiness, the following criteria must be met:

Mass Accuracy: The extracted ion chromatogram (XIC) must be generated with a window of

< 5 ppm.

Self-Check: If the mass error > 5 ppm, recalibrate the instrument or check for space-

charge effects (too many ions in the trap).

Retention Time: Must match the reference standard within ± 0.05 min.

Isotope Pattern: The natural abundance of

(4.2%) provides a distinct M+2 peak. The theoretical isotope pattern match should be > 90%.
[3]

Linearity:

over the range 0.05 µg/L to 10 µg/L.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Sensitivity Wrong pH in mobile phase.

Ensure Ammonium Acetate is

used.[1][4] Acidic mobile

phases (Formic Acid) suppress

ionization of sulfonic acids in

negative mode.

Peak Tailing
Metal interaction or column

overload.

Sulfonic acids can chelate.

Use a PEEK-lined column or

passivate the LC system.

Ensure injection solvent is

weak (high water).

Poor SPE Recovery Incomplete elution.

The interaction between GCB

and ESA is strong. Ensure the

elution solvent contains

Ammonium Acetate (salt) to

disrupt the mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b165033?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

